2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide
CAS No.: 1170928-77-4
Cat. No.: VC4900649
Molecular Formula: C19H18N4O3
Molecular Weight: 350.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170928-77-4 |
|---|---|
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 350.378 |
| IUPAC Name | 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C19H18N4O3/c1-2-18-21-22-19(26-18)15-11-23(16-8-4-3-7-14(15)16)12-17(24)20-10-13-6-5-9-25-13/h3-9,11H,2,10,12H2,1H3,(H,20,24) |
| Standard InChI Key | XDFFWQRTEUQTNP-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide, reflects its multicomponent architecture. Key features include:
-
Indole core: A bicyclic structure with a pyrrole ring fused to a benzene ring, substituted at the 3-position by a 5-ethyl-1,3,4-oxadiazole group.
-
Oxadiazole ring: A five-membered heterocycle containing two nitrogen and one oxygen atom, known for enhancing electronic stability and bioactivity.
-
Furan-methylacetamide side chain: A furan ring linked via a methylene group to an acetamide functional group, contributing to solubility and target binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1170928-77-4 |
| Molecular Formula | C₁₉H₁₈N₄O₃ |
| Molecular Weight | 350.378 g/mol |
| SMILES | CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 |
| InChI Key | XDFFWQRTEUQTNP-UHFFFAOYSA-N |
The compound’s solubility data remain unreported, but its structural analogs suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
-
Formation of 5-ethyl-1,3,4-oxadiazole: Ethyl hydrazinecarboxylate reacts with acetic anhydride to form the oxadiazole ring, followed by ethylation using ethyl bromide.
-
Indole functionalization: The oxadiazole moiety is introduced at the 3-position of indole via Friedel-Crafts alkylation under acidic conditions.
-
Acetamide side-chain incorporation: The furan-methylacetamide group is attached through a nucleophilic acyl substitution reaction, employing propanephosphonic anhydride (T3P) as a coupling agent.
Critical Reaction Conditions:
-
Temperature control (60–80°C) to prevent decomposition of the oxadiazole ring.
-
Use of anhydrous solvents (e.g., tetrahydrofuran) to avoid hydrolysis of intermediates.
Industrial-Scale Optimization
For commercial production, continuous flow reactors are employed to enhance yield (reported >75%) and reduce reaction times. Purification involves recrystallization from ethanol-water mixtures and preparative HPLC to achieve >98% purity.
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) ranging from 20–70 µM . Its dual-ring system facilitates membrane disruption and inhibition of bacterial DNA gyrase, a mechanism analogous to fluoroquinolones but with reduced resistance potential.
Comparative Analysis:
When tested against metronidazole hybrids, this compound exhibited superior activity against methicillin-resistant S. aureus (MRSA), likely due to the oxadiazole ring’s electron-withdrawing effects enhancing target binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume